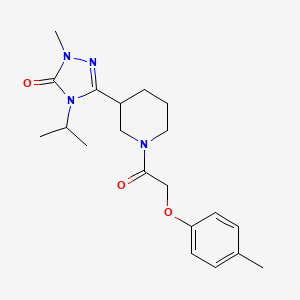![molecular formula C17H17F3N4O B11193086 N-[2-(Piperidin-1-YL)pyrimidin-5-YL]-2-(trifluoromethyl)benzamide](/img/structure/B11193086.png)
N-[2-(Piperidin-1-YL)pyrimidin-5-YL]-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Piperidin-1-YL)pyrimidin-5-YL]-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and a trifluoromethyl group attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Piperidin-1-YL)pyrimidin-5-YL]-2-(trifluoromethyl)benzamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the piperidine moiety. The final step involves the attachment of the trifluoromethylbenzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Piperidin-1-YL)pyrimidin-5-YL]-2-(trifluoromethyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[2-(Piperidin-1-YL)pyrimidin-5-YL]-2-(trifluoromethyl)benzamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial catalysts.
Mechanism of Action
The mechanism of action of N-[2-(Piperidin-1-YL)pyrimidin-5-YL]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions provide insights into its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and pyrimidine-based molecules. Examples are:
- N-[2-(Piperidin-1-YL)pyrimidin-4-YL]-2-(trifluoromethyl)benzamide
- N-[2-(Morpholin-1-YL)pyrimidin-5-YL]-2-(trifluoromethyl)benzamide
Uniqueness
What sets N-[2-(Piperidin-1-YL)pyrimidin-5-YL]-2-(trifluoromethyl)benzamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17F3N4O |
|---|---|
Molecular Weight |
350.34 g/mol |
IUPAC Name |
N-(2-piperidin-1-ylpyrimidin-5-yl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C17H17F3N4O/c18-17(19,20)14-7-3-2-6-13(14)15(25)23-12-10-21-16(22-11-12)24-8-4-1-5-9-24/h2-3,6-7,10-11H,1,4-5,8-9H2,(H,23,25) |
InChI Key |
OGZDPNWZVIQRNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-butyryl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11193003.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B11193004.png)
![2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11193024.png)
![6-{3-[(5-chloro-2-hydroxybenzyl)amino]pyrrolidin-1-yl}-N-cyclopropylpyridine-3-carboxamide](/img/structure/B11193031.png)
![N-benzyl-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11193035.png)
![1-(3-Methoxyphenyl)-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea](/img/structure/B11193042.png)

![3-(1,3-Benzodioxol-5-yl)-5-{[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11193050.png)
![N-(2-fluorophenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11193054.png)
![2-methyl-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11193066.png)

![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11193077.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B11193081.png)
![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11193094.png)
